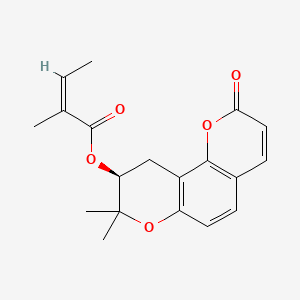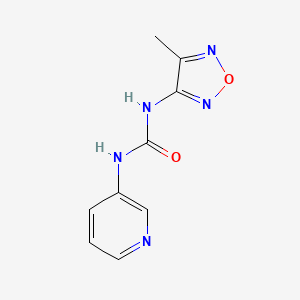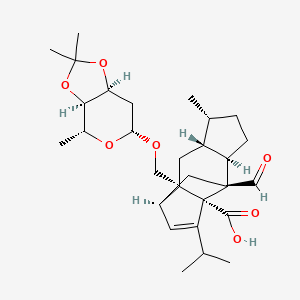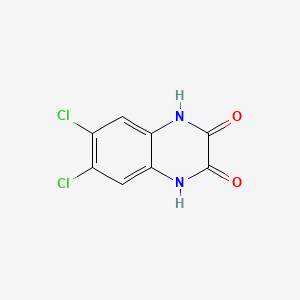
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
概要
説明
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is a quinoxaline derivative with potential pharmacological properties. It has been the subject of various studies due to its unique chemical structure and potential applications in different fields of chemistry and biology.
Synthesis Analysis
The electrochemical synthesis of quinoxalinediones, including derivatives similar to 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, can be achieved via the electrooxidation of catechol in the presence of appropriate diamines in aqueous solution. This method has been demonstrated to yield high product purity and good yields (Bahram Dowlati, D. Nematollahi, M. Othman, 2012).
Molecular Structure Analysis
Quinoxaline derivatives, including 6,7-dichloroquinoxaline-2,3(1H,4H)-dione, exhibit planar molecular structures. The crystallization studies reveal the planarity of the quinoxaline ring system and its interactions with substituents, which contribute to the overall molecular geometry (A. Janati, Y. Rodi, J. Jasinski, M. Kaur, Y. Ouzidan, E. Essassi, 2017).
Chemical Reactions and Properties
Quinoxaline-2,3-diones undergo various chemical reactions, including nucleophilic substitutions, which enable the synthesis of diverse derivatives. These reactions are crucial for modifying the chemical properties of the quinoxaline core for specific applications. For instance, the reaction with malononitrile and ethyl cyanoacetate yields various substituted derivatives, demonstrating the reactivity of the quinoxaline core (C. A. Obafemi, W. Pfleiderer, 2004).
科学的研究の応用
Antibacterial Activity : A derivative of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione demonstrated antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Pawar & Bhise, 2008).
Neurological Research : The compound has been found to abolish NMDA-mediated responses in neurological studies, indicating its potential use as a specific glycine antagonist (Yoneda & Ogita, 1989).
Crystallography and Material Science : Investigations into the crystal structure of related quinoxaline derivatives contribute to material science, particularly in understanding molecular conformations and interactions (Janati et al., 2017).
Cancer Research : Derivatives of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione showed promising activity in inhibiting the growth of various human tumor cell lines, suggesting its potential in anti-cancer drug design (Shen et al., 2010).
Analgesic Activity : A series of derivatives were synthesized and tested for analgesic activity, indicating potential applications in pain management (Visagaperumal et al., 2016).
Electrochemistry : Research on the electrochemical synthesis of related quinoxaline derivatives expands understanding in the field of electrochemistry and synthetic methods (Dowlati et al., 2012).
Neuropharmacology : In studies related to epilepsy, derivatives of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione have been used to investigate the effects on epileptic activity and responses to treatments (Liu & Cheng, 1997).
特性
IUPAC Name |
6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBSIKMUAFYZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274337 | |
| Record name | DCQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione | |
CAS RN |
25983-13-5 | |
| Record name | DCQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

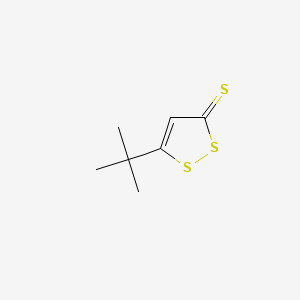
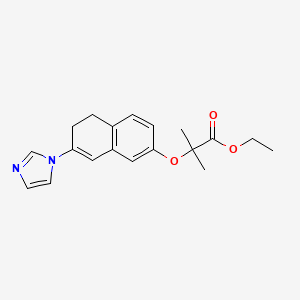
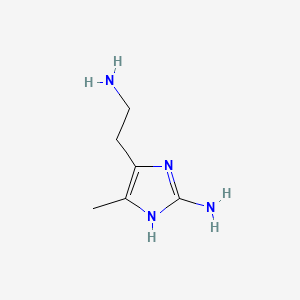
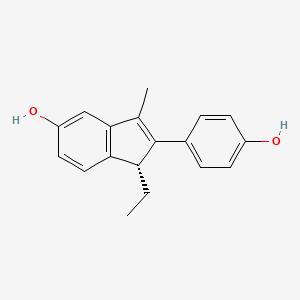
![4-[2,6-Dimethyl-4-(2-thiophen-2-ylethenyl)phenoxy]-4-oxobutanoic acid](/img/structure/B1197072.png)
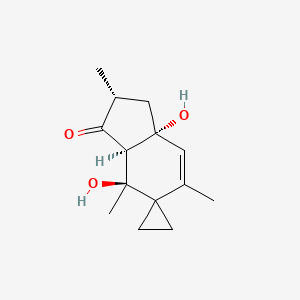
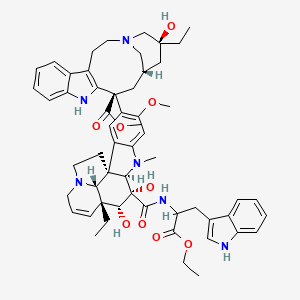
![3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide](/img/structure/B1197076.png)
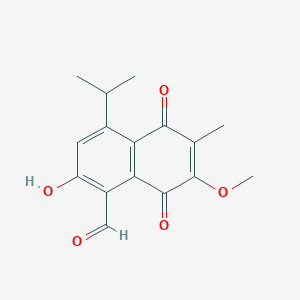
![5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1197080.png)
![13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1197081.png)
